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Compound of Interest

Compound Name:
5-Bromo-6-methyl-1H-

pyrazolo[3,4-b]pyridin-3-amine

CAS No.: 1211584-18-7

Cat. No.: B571874

Get Quote

Executive Summary: The Heavy Atom Advantage
Pyrazolopyridines (isomers including pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine) are

privileged scaffolds in drug discovery, known for their kinase inhibitory profiles. However, their

photophysical potential is often underutilized. By strategically introducing bromine substituents,

researchers can exploit the Heavy Atom Effect (HAE) to fundamentally alter the excited-state

dynamics of these molecules.

This guide details how bromo-substitution suppresses radiative singlet decay (fluorescence) to

enhance Intersystem Crossing (ISC). This transition unlocks the triplet state manifold, enabling

applications in Photodynamic Therapy (PDT) via singlet oxygen generation (

) and Thermally Activated Delayed Fluorescence (TADF) for next-generation OLEDs.

Molecular Design & Synthesis Context
The photophysical tuning of pyrazolopyridines relies on the precise placement of the bromine

atom. The halogen serves two roles:
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Electronic Modulation: Bromine is electron-withdrawing by induction (-I) but electron-

donating by resonance (+M), affecting the HOMO-LUMO gap.

Spin-Orbit Coupling (SOC) Enhancer: The high atomic number of bromine (

) increases the SOC constant (

), facilitating the forbidden

transition.

Synthetic Accessibility
Direct Bromination: Electrophilic aromatic substitution (using NBS or

) typically targets the electron-rich pyrazole ring (C-3 position in pyrazolo[1,5-a]pyridine).

Pre-functionalized Synthons: For the pyridine ring, it is often more efficient to start with

bromo-substituted 2-chloronicotinaldehydes or 1,3-diketones during the cyclocondensation

step with aminopyrazoles.

Photophysical Characterization: The Core
Mechanics
Absorption and Emission Profiles
Bromo-substitution typically induces a bathochromic (red) shift in both absorption and emission

spectra compared to the hydrogen-substituted parent. This is attributed to the stabilization of

the excited state and the expansion of the

-conjugated system.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The Heavy Atom Effect & Intersystem Crossing
The defining feature of these derivatives is the quenching of fluorescence in favor of triplet

state formation. The bromine atom introduces a strong local magnetic field that mixes the

singlet and triplet spin states, making the ISC transition quantum mechanically allowed.

Key Outcome: The populated triplet state (

) has a long lifetime (

to

range), allowing it to interact with molecular oxygen (

) to generate cytotoxic singlet oxygen (

).

Jablonski Diagram: The Bromine Impact
The following diagram illustrates the kinetic competition between fluorescence (

) and intersystem crossing (

) induced by the bromine substituent.
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Caption: Modified Jablonski diagram highlighting the bromine-induced enhancement of

Intersystem Crossing (red arrow), diverting energy from Fluorescence (blue dashed) to the

Triplet State.

Experimental Protocols
To validate the heavy atom effect, you must quantify two critical parameters: Fluorescence

Quantum Yield (

) and Singlet Oxygen Quantum Yield (

).

Protocol A: Absolute Fluorescence Quantum Yield
(Integrating Sphere)
Standard relative methods (using quinine sulfate) are often inaccurate for low-

bromo-compounds due to refractive index errors. The absolute method is preferred.

Preparation: Prepare a

M solution of the bromo-pyrazolopyridine in spectroscopic grade solvent (e.g., Acetonitrile or
Toluene). Ensure absorbance is

at excitation wavelength to avoid re-absorption.
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Blank Measurement: Place a cuvette with pure solvent in the integrating sphere. Record the

Rayleigh scattering profile (Excitation range).

Sample Measurement: Replace with the sample cuvette. Record the spectrum covering both

the excitation (scattering reduction) and emission ranges.

Calculation:

Where

is photons emitted and

is photons absorbed.

Protocol B: Singlet Oxygen Quantum Yield ( )
This protocol confirms the utility of the triplet state for PDT applications.

Trap Molecule: Use 1,3-Diphenylisobenzofuran (DPBF) as the singlet oxygen scavenger.[1]

It absorbs strongly at ~410 nm and bleaches upon reacting with

.

Reference Standard: Choose a standard with known

(e.g., Rose Bengal,

in water, or Methylene Blue).

Setup:

Prepare a solution containing the Photosensitizer (Bromo-Pyrazolopyridine) and DPBF.

Adjust concentration so PS absorbance at irradiation wavelength is ~0.2.

Maintain DPBF absorbance at ~1.0.

Irradiation: Irradiate with a monochromatic LED (e.g., 450 nm) for fixed intervals (e.g., 10

seconds).

Measurement: Record the decrease in DPBF absorbance at 410 nm after each interval.
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Calculation: Plot

vs. Irradiation Time (

). The slope is the rate constant

.

Where

(Absorption correction factor).

Workflow Diagram: Singlet Oxygen Detection
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Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using chemical

trapping.

Applications in Drug Development
The unique photophysics of bromo-pyrazolopyridines open specific therapeutic windows:

Theranostics: The residual fluorescence (though weak) allows for imaging (localization),

while the high triplet yield enables therapy (PDT).
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Hypoxia-Active Agents: The triplet state lifetime is sensitive to oxygen concentration. These

molecules can be engineered as "turn-on" phosphorescent probes for sensing tumor

hypoxia.

Antimicrobial PDT (aPDT): Cationic bromo-pyrazolopyridines have shown efficacy against

multi-drug resistant bacteria by generating localized ROS upon light activation, disrupting

bacterial membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b571874#photophysical-properties-of-bromo-
substituted-pyrazolopyridines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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